Ethyl 7,8-diacetyloxy-4-oxo-3-phenoxychromene-2-carboxylate
Overview
Description
Ethyl 7,8-diacetyloxy-4-oxo-3-phenoxychromene-2-carboxylate is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, including acetoxy, oxo, and phenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7,8-diacetyloxy-4-oxo-3-phenoxychromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 7,8-dihydroxy-4-oxo-3-phenoxychromene-2-carboxylic acid with ethyl alcohol in the presence of an acid catalyst. The acetylation of the hydroxyl groups is then carried out using acetic anhydride and a base such as pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetoxy groups.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7,8-diacetyloxy-4-oxo-3-phenoxychromene-2-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying chromene chemistry.
Biology: The compound exhibits potential biological activities, including antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 7,8-diacetyloxy-4-oxo-3-phenoxychromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. Its acetoxy groups may enhance its ability to penetrate cell membranes, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 2-(substituted)-9-cyclopropyl-4-fluoro-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylates
Comparison: Ethyl 7,8-diacetyloxy-4-oxo-3-phenoxychromene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, it possesses both acetoxy and phenoxy groups, enhancing its versatility in chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 7,8-diacetyloxy-4-oxo-3-phenoxychromene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O9/c1-4-27-22(26)21-20(30-14-8-6-5-7-9-14)17(25)15-10-11-16(28-12(2)23)19(18(15)31-21)29-13(3)24/h5-11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPBJLWZPQGXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)C)OC(=O)C)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.